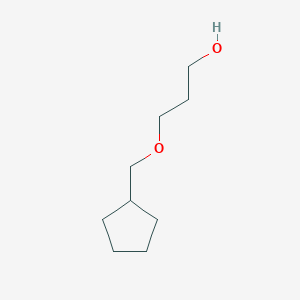

3-(Cyclopentylmethoxy)propan-1-ol

Beschreibung

3-(Cyclopentylmethoxy)propan-1-ol is a tertiary alcohol with a propan-1-ol backbone and a cyclopentylmethoxy substituent at the third carbon. The cyclopentylmethoxy group consists of a cyclopentane ring attached via a methylene bridge to an oxygen atom, conferring moderate lipophilicity and steric bulk.

Eigenschaften

IUPAC Name |

3-(cyclopentylmethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c10-6-3-7-11-8-9-4-1-2-5-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGFLVVQNNGZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmethanol with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Cyclopentylmethoxy)propan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopentylmethoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form cyclopentylmethoxypropane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Cyclopentylmethoxypropanal or cyclopentylmethoxypropanoic acid.

Reduction: Cyclopentylmethoxypropane.

Substitution: Cyclopentylmethoxypropyl chloride.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopentylmethoxy)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the modification of biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Cyclopentylmethoxy)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The cyclopentylmethoxy group provides steric hindrance, influencing the compound’s overall behavior in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties derived from the evidence:

Key Observations:

Substituent Lipophilicity: Cycloalkylmethoxy Groups: Cyclopentylmethoxy (5-membered ring) and cyclohexylmethoxy (6-membered ring) substituents differ in lipophilicity and steric bulk. Aromatic Substituents: Compounds with aromatic groups (e.g., 2,5-diaminophenyl, chlorophenoxy) exhibit rigidity and planarity, which may influence binding to biological targets. The 3-chlorophenoxy group in introduces electron-withdrawing effects, altering reactivity compared to aliphatic substituents .

Synthetic Methods: Cyclohexylmethoxy and cyclopentylmethoxy derivatives are likely synthesized via nucleophilic substitution (e.g., reacting propanol derivatives with cycloalkylmethyl halides). For example, describes a similar protocol using DMSO and DIEA for amino-substituted propanols . Aromatic analogs, such as 3-(6-bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol, are synthesized via coupling reactions or acid reductions, achieving high yields (92% in ) .

Cosmetic Use: The 2,5-diaminophenyl substituent in highlights the role of aromatic amines in hair dyes, contrasting with aliphatic ethers like cyclopentylmethoxy, which lack such reactivity .

Research Findings and Data

3.1 Physicochemical Properties

- Solubility: Aliphatic ethers (e.g., cyclohexylmethoxy) generally exhibit lower water solubility compared to aromatic ethers due to increased hydrophobicity. For instance, 3-(3-chlorophenoxy)propan-1-ol () may have moderate solubility in polar solvents owing to its electronegative chlorine atom .

- Acidity: The alcohol group in propan-1-ol derivatives is influenced by substituents. Electron-withdrawing groups (e.g., chlorophenoxy) increase acidity, while electron-donating groups (e.g., cycloalkylmethoxy) decrease it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.